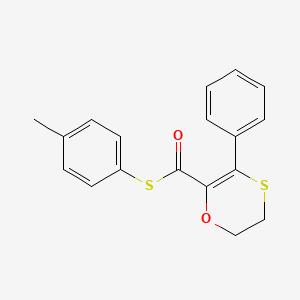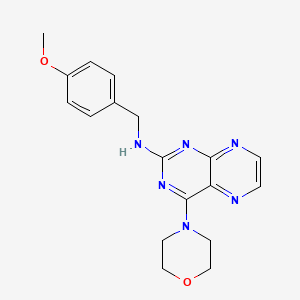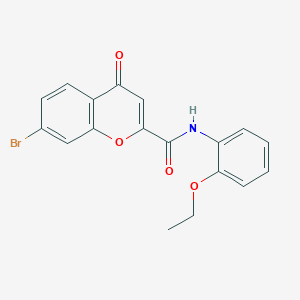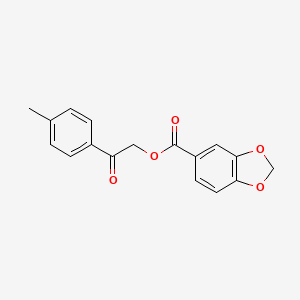![molecular formula C20H12N2O4S2 B12201984 2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12201984.png)
2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound with a unique structure that includes a quinoline moiety, a thiazolidine ring, and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzoic acid with quinoline-4-carbaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with a thiazolidine-2-thione derivative under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group in the benzoic acid moiety can undergo nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Alkyl halides, base (e.g., potassium carbonate).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Esters, ethers.
Scientific Research Applications
2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thiazolidine ring can interact with enzymes, inhibiting their activity and affecting cellular processes. These interactions make the compound a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
2-hydroxyquinoline: Shares the quinoline moiety but lacks the thiazolidine and benzoic acid groups.
4-hydroxyquinoline: Similar to 2-hydroxyquinoline but with the hydroxyl group at a different position.
Thiazolidine-2-thione: Contains the thiazolidine ring but lacks the quinoline and benzoic acid groups.
Uniqueness
2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is unique due to its combination of a quinoline moiety, a thiazolidine ring, and a benzoic acid group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H12N2O4S2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C20H12N2O4S2/c23-16-6-5-12(10-14(16)19(25)26)22-18(24)17(28-20(22)27)9-11-7-8-21-15-4-2-1-3-13(11)15/h1-10,23H,(H,25,26)/b17-9- |
InChI Key |
JOLGGDAVVQTFFH-MFOYZWKCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C\3/C(=O)N(C(=S)S3)C4=CC(=C(C=C4)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)N(C(=S)S3)C4=CC(=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2Z)-2-(biphenyl-4-ylmethylidene)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12201918.png)
![2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylbenzoate](/img/structure/B12201922.png)
![4-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B12201926.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B12201929.png)
![1-(2-chlorobenzyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12201935.png)
![6-[(cyclohexylamino)sulfonyl]-8aH-4a-hydrochromen-2-one](/img/structure/B12201941.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B12201949.png)
![4-methyl-7-[2-oxo-2-(3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethoxy]-2H-chromen-2-one](/img/structure/B12201950.png)

![N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide](/img/structure/B12201973.png)
![N-[(2E)-3-benzyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide](/img/structure/B12201977.png)
